ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate (molecular formula: C₁₆H₂₂N₈O₃; molecular weight: 374.40 g/mol) is a heterocyclic compound featuring a triazolopyrimidine core linked to an azetidine ring via a carbonyl group, which is further connected to a piperazine moiety esterified with an ethyl carboxylate group. The compound is commercially available through Life Chemicals in quantities ranging from 1 mg to 75 mg, with pricing between $54.0 and $208.0 depending on scale .
Properties
IUPAC Name |
ethyl 4-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O3/c1-3-27-16(26)23-6-4-22(5-7-23)15(25)11-8-24(9-11)14-12-13(17-10-18-14)21(2)20-19-12/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPRUJZSXDJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structural characteristics, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Piperazine moiety : Known for its pharmacological properties.
- Triazolo-pyrimidine scaffold : Associated with significant biological activities, particularly in inhibiting various enzymes involved in cancer progression.
- Azetidine ring : Adds to the compound's complexity and potential biological interactions.
The molecular formula for this compound is with a molecular weight of 374.40 g/mol .
This compound exhibits significant biological activity through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and polo-like kinase 1 (Plk1) , which play crucial roles in cancer cell survival and proliferation .
- Interaction with DNA/RNA Synthesis Pathways : The triazolo-pyrimidine core interacts with nucleic acids, potentially disrupting DNA and RNA synthesis pathways critical for cancer cell growth .
- Antimicrobial Properties : Related compounds have demonstrated moderate to high antimicrobial activities against various bacterial strains such as S. aureus and E. coli, indicating a broader spectrum of biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its analogs:
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1-(4-Methylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine | Methylthio group; similar piperazine structure | Anticancer properties |
| 7-Acetyl-[1,2,3]triazolo[4,5-d]pyrimidine derivatives | Acetyl group on triazole; piperazine linkage | Inhibitors of DNA synthesis |
| 5-Amino-[1,2,4]triazolo[4,5-d]pyrimidines | Amino substitution; related heterocyclic structure | Antiviral and anticancer activities |
These findings suggest that compounds with similar structural features to this compound may also exhibit valuable therapeutic properties.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that emphasize the versatility of triazolo-pyrimidine derivatives in medicinal chemistry . The development of this compound highlights the importance of structure-activity relationships (SAR) in optimizing pharmacological properties.
Scientific Research Applications
Structural Features
The compound integrates several key functional groups:
- Piperazine Moiety : Known for its versatility in drug design.
- Triazolo-Pyrimidine Scaffold : Associated with various biological activities including anticancer properties.
- Azetidine Ring : Adds to the structural diversity and may influence biological activity.
The unique combination of these elements contributes to the compound's pharmacological profile, making it a candidate for further investigation in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate. Its structural analogs have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Inhibition of CDK2/Cyclin E : Compounds similar to this compound have demonstrated potent activity against CDK2, a critical regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Other Pharmacological Activities
In addition to anticancer effects, derivatives of this compound may also possess:
- Antiviral Activity : Related triazole-pyrimidine compounds have shown efficacy against viral infections.
- Anti-inflammatory Effects : Some structural analogs have been studied for their anti-inflammatory properties.
Table: Summary of Research Findings on Related Compounds
| Compound Name | Biological Activity | Target | Reference |
|---|---|---|---|
| St.1 | Anticancer | CDK2 | |
| St.4 | Anticancer | HeLa | |
| St.5 | Anticancer | MCF-7 |
These findings suggest that the structural characteristics of this compound may confer similar activities to its analogs.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The benzyl group in CAS 920163-69-5 and dimethoxyphenyl group in CAS 893934-12-8 likely increase lipophilicity compared to the target compound’s methyl-azetidine system. This could enhance membrane permeability but reduce aqueous solubility.
- Solubility : The ethyl carboxylate in the target compound and CAS 1334370-87-4 may improve solubility in polar solvents, whereas the coumarin group in CAS 920163-69-5 introduces π-π stacking tendencies.
Reactivity and Stability
- The 7-oxo group in CAS 893934-12-8 may render it susceptible to nucleophilic attack or redox reactions, unlike the target compound’s unmodified triazolopyrimidine core.
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine scaffold can be synthesized via multi-step protocols involving cyclization reactions. For example, triazolopyrimidine derivatives are often prepared by reacting chloropyrimidine intermediates with azide-containing reagents under controlled conditions. A typical approach involves:
- Step 1 : Starting with 2-chloro-5-(chloromethyl)pyridine (or analogous precursors) to introduce substituents.
- Step 2 : Cyclization with primary amines or hydrazines to form the triazole ring .
- Step 3 : Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and characterization using -NMR and -NMR to confirm regiochemistry .
Q. How can researchers confirm the structural integrity of the azetidine-piperazine linkage?
- X-ray crystallography : Use SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain in the azetidine-piperazine moiety .
- NMR spectroscopy : Analyze -NMR coupling constants (e.g., for ethyl ester protons) and -NMR shifts (e.g., carbonyl carbons at ~162 ppm) to verify connectivity .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Flash chromatography : Use silica gel columns with gradient elution (e.g., 0–30% ethyl acetate in cyclohexane) to separate polar byproducts .
- Celite-assisted dry loading : Minimize sample loss during purification by adsorbing crude products onto Celite before column chromatography .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with biological targets (e.g., cannabinoid receptors)?
- Target selection : Prioritize receptors with known affinity for triazolopyrimidines, such as CB2R, based on structural analogs like RG7774 .
- Software tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking, focusing on hydrogen bonding (e.g., azetidine carbonyl interactions) and π-π stacking (triazolopyrimidine-aromatic residues) .
- Validation : Cross-reference docking scores with experimental IC values from radioligand binding assays .
Q. What strategies resolve contradictions in biological activity data across similar triazolopyrimidine derivatives?
- Meta-analysis : Systematically compare bioassay results (e.g., fungicidal vs. insecticidal activity) while controlling for variables like assay conditions (pH, cell lines) .
- Structure-activity relationship (SAR) profiling : Modify substituents (e.g., methyl groups on triazole, piperazine carboxylates) to isolate contributions to activity .
- Dose-response curves : Use nonlinear regression models to differentiate weak vs. moderate activity thresholds .
Q. How can AI-driven process simulation optimize the compound’s synthetic route?
- COMSOL Multiphysics integration : Model reaction kinetics (e.g., azide-alkyne cycloaddition) to predict optimal temperatures and solvent ratios .
- Machine learning : Train algorithms on published triazolopyrimidine syntheses to recommend stepwise improvements (e.g., reducing reaction time from 16 h to 10 h) .
Q. What mechanisms explain the compound’s potential role in modulating reactive oxygen species (ROS) pathways?
- In vitro assays : Measure ROS suppression in polymorphonuclear leukocytes (PMNs) using fluorescent probes (e.g., DCFH-DA) and compare to reference inhibitors like VAS2870 .
- Gene expression profiling : Quantify NADPH oxidase (NOX) subunit regulation via qPCR to identify downstream targets .
Methodological Best Practices
Q. Designing dose-escalation studies for toxicity profiling
Q. Validating computational predictions with experimental data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
